![molecular formula C20H16N2O5S B1364760 N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B1364760.png)
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline: is a complex organic compound with the molecular formula C20H16N2O5S and a molecular weight of 396.42 g/mol . This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and a phenoxyaniline moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a thiol group.
Substitution: The phenoxyaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can produce various substituted phenoxyanilines.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline
- 3-methyl-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline
Uniqueness
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline is unique due to the presence of the phenoxyaniline moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H16N2O5S |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline |
InChI |
InChI=1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H |
InChI-Schlüssel |
GMJRTHIULJPMNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)
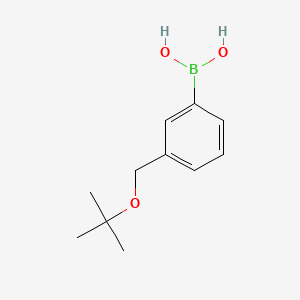
![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)
![2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)
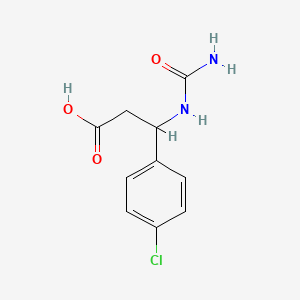
![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine](/img/structure/B1364701.png)

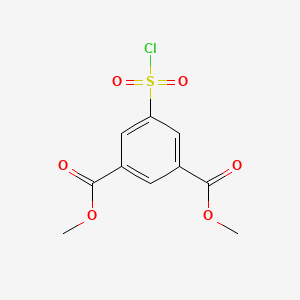
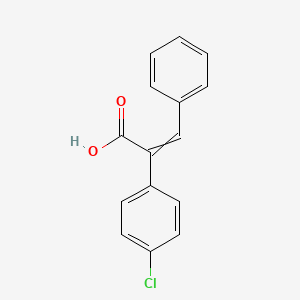
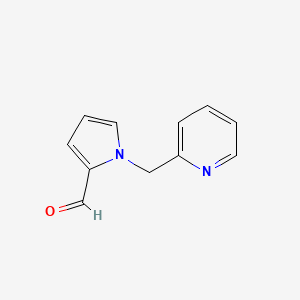
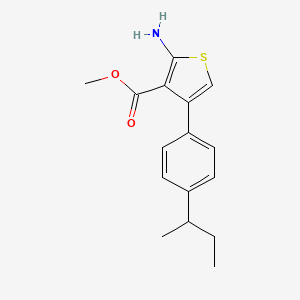
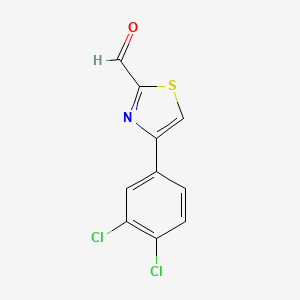
![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)
![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)
